molecular formula C23H24FN5O4S B6559279 N-(4-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921571-57-5

N-(4-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6559279
CAS No.: 921571-57-5
M. Wt: 485.5 g/mol
InChI Key: HNQXDTWFTSSFAG-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 1 with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety. Position 5 of the imidazole ring bears a hydroxymethyl group, while position 2 is connected via a sulfanyl bridge to an acetamide group terminating in a 4-acetamidophenyl ring. Its design aligns with trends in antimicrobial and antiparasitic agent development, particularly leveraging imidazole-based scaffolds .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O4S/c1-15(31)27-18-6-8-19(9-7-18)28-22(33)14-34-23-26-11-20(13-30)29(23)12-21(32)25-10-16-2-4-17(24)5-3-16/h2-9,11,30H,10,12-14H2,1H3,(H,25,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQXDTWFTSSFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Core Modifications

The imidazole ring’s substituents critically influence bioactivity and physicochemical properties:

  • Compounds : 5-Nitroimidazole derivatives with phenylsulfonylmethyl groups exhibit potent antibacterial and antiparasitic activity (e.g., against Clostridioides difficile), though nitro groups are associated with mutagenicity risks .

Sulfanyl Acetamide Linkages

The sulfanyl-acetamide moiety connects the imidazole core to diverse aryl groups:

  • Target Compound : The 4-acetamidophenyl terminus may enhance metabolic stability compared to simpler aryl groups.
  • Compound : Substitution with a 2-fluorophenyl group introduces steric and electronic effects that could alter target binding .

Carbamoyl Group Variations

The carbamoyl group at position 1 of the imidazole varies in aryl substitution:

  • Target Compound : A 4-fluorophenylmethyl carbamoyl group balances lipophilicity and electronic effects, favoring blood-brain barrier penetration.
  • Compound : A 2-chlorophenylmethyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Structural and Analytical Comparisons

Table 1: Key Structural and Functional Differences

Compound Imidazole Substituents Sulfanyl Acetamide Group Carbamoyl Group Notable Properties References
Target Compound 5-hydroxymethyl N-(4-acetamidophenyl) 4-Fluorophenylmethyl High hydrophilicity -
Derivative 5-nitro, 4-phenylsulfonylmethyl Varies Varies Antibacterial/antiparasitic
Compound 5-hydroxymethyl N-(2-fluorophenyl) 4-Chlorophenylmethyl Structural analog
Compound 5-pyridyl, 2-methylsulfinyl N-(2-pyridyl) 4-Fluorophenyl X-ray structure resolved
Derivative 5-methyl N-(4-sulfonylphenyl) 2-Chlorophenylmethyl High lipophilicity

Analytical Techniques

  • NMR Profiling : highlights how substituent changes (e.g., hydroxymethyl vs. nitro) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding structural elucidation .
  • X-ray Crystallography : Used in to confirm the stereochemistry of methylsulfinyl groups, a method applicable to the target compound’s hydroxymethyl configuration .
  • MS/MS Molecular Networking : ’s cosine scoring system (0–1) could differentiate the target compound from analogs based on fragmentation patterns .

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